Bromo-PEG6-bromide

Descripción general

Descripción

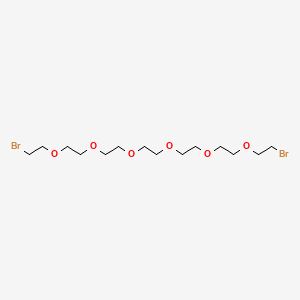

Bromo-PEG6-bromide is a polyethylene glycol (PEG) derivative containing two bromide groups. The bromide groups serve as excellent leaving groups for nucleophilic substitution reactions. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromo-PEG6-bromide is typically synthesized through the reaction of PEG with brominating agents. One common method involves the reaction of PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through column chromatography or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Bromo-PEG6-bromide primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups. These reactions include:

Nucleophilic Substitution: The bromide groups are replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

- Reaction with amines produces PEGylated amines.

- Reaction with thiols produces PEGylated thiols.

- Reaction with alcohols produces PEGylated alcohols .

Aplicaciones Científicas De Investigación

Chemistry

Bromo-PEG6-bromide is primarily used as a linker in the synthesis of complex molecules and polymers. Its bifunctional nature enables the attachment of PEG chains to various biomolecules, enhancing their solubility and stability in aqueous environments .

Biology

In biological applications, this compound is employed for the modification of biomolecules. This modification is crucial for improving the pharmacokinetics and bioavailability of therapeutic agents. The hydrophilic nature of the PEG spacer increases solubility, facilitating better interaction with biological systems .

Medicine

In the pharmaceutical realm, this compound is utilized in drug delivery systems. It plays a vital role in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation . This application is particularly important for developing therapies that can selectively eliminate disease-causing proteins.

Industry

This compound finds applications in the production of specialty chemicals and materials. Its properties enhance the biocompatibility and functionality of nanoparticles used in drug delivery and diagnostic systems .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Linker for complex molecule synthesis | Enhances solubility and stability |

| Biology | Biomolecule modification | Improved pharmacokinetics |

| Medicine | Drug delivery systems; PROTAC synthesis | Targeted protein degradation |

| Industry | Production of specialty chemicals | Enhanced biocompatibility |

Case Studies

Case Study 1: PROTAC Development

A study highlighted the use of this compound as a linker in PROTACs, demonstrating its effectiveness in selectively degrading target proteins associated with cancer. The research showed that compounds synthesized using this linker exhibited improved solubility and bioactivity compared to traditional methods .

Case Study 2: Nanoparticle Modification

In another investigation, this compound was used to modify nanoparticles for drug delivery applications. The results indicated that nanoparticles functionalized with this compound showed increased stability and reduced toxicity, leading to enhanced therapeutic efficacy in vivo .

Mecanismo De Acción

The mechanism of action of Bromo-PEG6-bromide involves the nucleophilic substitution of the bromide groups by various nucleophiles. This reaction facilitates the attachment of PEG chains to different molecules, enhancing their solubility, stability, and bioavailability. The PEG chains also reduce immunogenicity and increase the circulation time of therapeutic agents in the bloodstream .

Comparación Con Compuestos Similares

Similar Compounds

- Bromo-PEG2-bromide

- Bromo-PEG4-bromide

- Bromo-PEG8-bromide

- Bromo-PEG12-bromide

Uniqueness

Bromo-PEG6-bromide is unique due to its optimal chain length, which provides a balance between solubility and reactivity. The PEG6 spacer is long enough to enhance solubility significantly while maintaining sufficient reactivity for efficient nucleophilic substitution reactions. This makes it a preferred choice for applications requiring high solubility and stability .

Actividad Biológica

Bromo-PEG6-bromide, a polyethylene glycol (PEG) derivative, has gained significant attention in biomedical research due to its unique chemical properties and versatility in various applications. This compound features two bromide groups that serve as excellent leaving groups for nucleophilic substitution reactions, enhancing its utility in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras). This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

- Molecular Formula : C14H28Br2O6

- Molecular Weight : 452.2 g/mol

- CAS Number : 72713-23-6

- Purity : Typically above 95%

- Storage Conditions : Recommended at -20 °C

The presence of the PEG spacer significantly increases the solubility of this compound in aqueous media, making it an ideal candidate for various biological applications, including drug delivery and bioconjugation.

This compound is primarily utilized for its ability to facilitate nucleophilic substitution reactions. The bromide groups can be displaced by nucleophiles, allowing for the attachment of various biomolecules such as peptides, proteins, or small molecules. This property is crucial for developing targeted therapies and improving the pharmacokinetics of therapeutic agents.

Applications in Research

- PROTAC Development : this compound is widely used as a linker in the synthesis of PROTACs. These compounds are designed to induce targeted protein degradation, offering a novel approach to cancer therapy by selectively eliminating disease-causing proteins.

- Antibody-Drug Conjugates (ADCs) : The compound's ability to form stable linkages with antibodies enables the development of ADCs, which deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity.

- Imaging Probes : Research has demonstrated that brominated compounds can be used as imaging probes for detecting specific mutations in cancer cells. For instance, a study developed a radiobrominated tyrosine kinase inhibitor that showed high specificity towards non-small cell lung cancer (NSCLC) cells with EGFR mutations .

Case Study 1: Synthesis of a Brominated Probe for Cancer Imaging

In a recent study, researchers synthesized a brominated derivative of a tyrosine kinase inhibitor for positron emission tomography (PET) imaging. The compound demonstrated high cytotoxicity against NSCLC cell lines with EGFR mutations, indicating its potential as a targeted therapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| H1975 (EGFR L858R/T790M) | 0.18 ± 0.06 |

| H3255 (EGFR L858R) | 0.14 ± 0.05 |

| H441 (Wild-type EGFR) | Not applicable |

The study highlighted that the accumulation of the brominated probe was significantly higher in mutated cell lines compared to wild-type cells, showcasing its specificity and potential clinical application.

Case Study 2: Development of PROTACs Using this compound

Another significant application of this compound is in the development of PROTACs aimed at degrading specific oncoproteins. Researchers have successfully utilized this compound to create bifunctional molecules that link E3 ligases with target proteins, leading to their ubiquitination and subsequent degradation by the proteasome .

Propiedades

IUPAC Name |

1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSLOCVIDIOUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCBr)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Br2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.